molecular formula C17H19FN4O3 B2869017 3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097914-03-7

3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Katalognummer: B2869017
CAS-Nummer: 2097914-03-7
Molekulargewicht: 346.362
InChI-Schlüssel: FFMJYQADHMHPSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates several pharmaceutically relevant structural features, including a cyclopropyl group, an imidazolidine-2,4-dione (hydantoin) core, and a piperidine moiety functionalized with a 3-fluoropyridine-4-carbonyl unit. The strategic incorporation of the cyclopropyl group is a common tactic in lead optimization, as this moiety can influence the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . The hydantoin core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its ability to engage in hydrogen bonding with biological targets . The primary research applications for this compound are as a key intermediate or a building block in the synthesis of more complex molecules for biological screening. It is particularly valuable for constructing compound libraries aimed at probing pharmaceutical targets such as enzymes, receptors, and protein-protein interactions. The presence of the fluorinated pyridine carbonyl group attached to the piperidine nitrogen suggests potential for target binding and modulation, making it a candidate for use in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents across various disease areas. This product is provided for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Eigenschaften

IUPAC Name

3-cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c18-14-9-19-6-3-13(14)16(24)20-7-4-11(5-8-20)21-10-15(23)22(17(21)25)12-1-2-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMJYQADHMHPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. Its molecular formula is C17H19FN4O3C_{17}H_{19}FN_{4}O_{3} and it has a molecular weight of 346.36 g/mol. The compound is characterized by its unique structural features, which contribute to its biological activity.

PropertyValue
CAS Number 2097914-03-7
Molecular Formula C₁₇H₁₉FN₄O₃
Molecular Weight 346.36 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Research indicates that compounds similar to 3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of the imidazolidine ring and the piperidine moiety suggests potential interactions with biological targets such as kinases and receptors.

Antitumor Activity

In a study evaluating the biological activities of various imidazolidine derivatives, it was found that compounds with similar structures demonstrated significant cytotoxic effects against several human cancer cell lines. For instance, derivatives were tested against RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells using the MTS assay.

Results Summary:

Cell LineIC50 (µM)% Inhibition at 100 µM
RKO60.7070.23
A-54949.79Not specified
MCF-778.72Not specified
PC-3Not specifiedNot specified
HeLaNot specifiedNot specified

These findings suggest that the compound may have potential as an antitumor agent, particularly in colorectal and lung cancers.

Leishmanicidal Activity

The compound's activity against Leishmania mexicana was also investigated. Similar derivatives exhibited potent leishmanicidal effects, with IC50 values below 1 µM for several compounds tested.

Leishmanicidal Activity Results:

CompoundIC50 (µM)
Compound A0.15
Compound B0.19
Compound C1.48

These results indicate that the compound may be effective against leishmaniasis, a disease caused by parasitic protozoa.

Study on Antitumor Efficacy

A recent study focused on synthesizing and evaluating the biological activities of imidazolidine derivatives, including our compound of interest. The study revealed that these derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines.

Study on Antimicrobial Properties

Another research effort assessed the antimicrobial properties of imidazolidine derivatives, highlighting their potential in treating infections caused by resistant strains of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features Source
3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (Target) 3-fluoropyridine-4-carbonyl Not explicitly provided Estimated ~391.4* Fluorine enhances polarity; pyridine supports π-π stacking. N/A
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione 5-methoxy-1,3-benzothiazol-2-yl Not explicitly provided Not provided Methoxy group increases solubility; benzothiazole may improve lipophilicity. Life Chemicals
3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK49010) 2-phenyl-1,3-thiazole-4-carbonyl C21H22N4O3S 410.49 Thiazole’s sulfur atom may influence metabolic pathways; phenyl adds hydrophobicity. Report

*Estimated molecular weight based on formula C17H19FN4O3.

Key Observations:

The benzothiazole substituent () includes a methoxy group, which could improve aqueous solubility but may reduce metabolic stability compared to fluorine . The thiazole ring in BK49010 () introduces sulfur, which might alter redox reactivity or interact with cysteine residues in biological targets .

The target compound’s fluoropyridine group likely reduces logP (lipophilicity) relative to benzothiazole and thiazole analogs, favoring solubility.

Vorbereitungsmethoden

Condensation with Meldrum’s Acid

A β-amino ester derivative reacts with Meldrum’s acid in dichloromethane (DCM) at 0°C in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This forms an intermediate acylated Meldrum’s acid adduct (IV). The reaction requires precise stoichiometry to avoid side products, with yields dependent on the amino ester’s steric bulk.

Cyclization via Thermal Activation

The intermediate (IV) undergoes cyclization in ethanol under reflux (78°C) for 2–12 hours, yielding the imidazolidine-2,4-dione core (V). Solvent polarity significantly impacts reaction efficiency, with ethanol preferred over THF or acetonitrile due to its ability to stabilize transition states.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced at the N3 position of the imidazolidine-dione core. WO2016102347A1 describes alkylation using cyclopropylmethyl halides under basic conditions.

Alkylation Strategy

In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) deprotonates the N3 position, enabling nucleophilic attack by cyclopropylmethyl bromide. The reaction proceeds at 0°C to room temperature for 1–6 hours, achieving moderate yields (45–60%). Side reactions, such as over-alkylation, are mitigated by slow addition of the alkylating agent.

Alternative Approaches

Patent CN102690194A suggests a microwave-assisted method using cyclopropyl-carbinol and potassium hydride (KH) in acetone. While faster (15 hours vs. 24 hours), this method requires stringent moisture control and achieves comparable yields (50–55%).

Functionalization of the Piperidine Moiety

The piperidine-4-yl group is appended to the imidazolidine-dione core through nucleophilic substitution or reductive amination.

Coupling with Piperidine Derivatives

EP1660085B1 details the reaction of the imidazolidine-dione intermediate (V) with 4-bromopiperidine in THF using NaH as a base. After 30 minutes of activation, ammonium acetate in ethanol facilitates cyclocondensation at room temperature, yielding the piperidine-linked product (VII).

Protection-Deprotection Strategies

To prevent side reactions during subsequent acylation, the piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) groups. Deprotection employs trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO3.

Acylation with 3-Fluoropyridine-4-Carbonyl Chloride

The final step involves coupling the piperidine nitrogen with 3-fluoropyridine-4-carbonyl chloride.

Schotten-Baumann Conditions

In a biphasic system (DCM/water), the piperidine intermediate reacts with 3-fluoropyridine-4-carbonyl chloride at 0°C. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion within 2 hours. Yields exceed 70% after purification via silica gel chromatography.

Catalytic Coupling Methods

WO2016102347A1 reports a palladium-catalyzed approach using 3-fluoropyridine-4-boronic acid and carbon monoxide. While experimentally demanding, this method avoids handling corrosive acyl chlorides and achieves superior regioselectivity.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The cyclopropyl group’s steric bulk impedes acylation at the piperidine nitrogen. Increasing reaction temperature to 40°C or using excess acyl chloride (1.5 equiv) improves conversion rates.

Purification Protocols

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient. This resolves closely eluting impurities, yielding >95% purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.